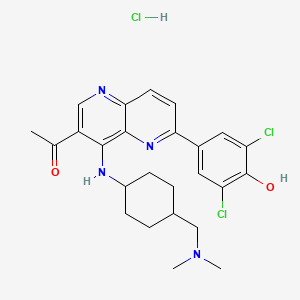

OTSSP167 hydrochloride

描述

Significance of Protein Kinases in Cellular Regulation and Disease Pathogenesis

Protein kinases are a large family of enzymes that play a critical role in regulating most cellular processes, including growth, differentiation, metabolism, and apoptosis (cell death). imrpress.comassaygenie.com They function by adding a phosphate (B84403) group to other proteins, a process called phosphorylation, which in turn activates or deactivates the target proteins, acting as molecular switches in complex signaling networks. spandidos-publications.com The human genome encodes a vast number of protein kinases, which are broadly classified into serine/threonine kinases and tyrosine kinases based on the amino acid they phosphorylate. imrpress.com

Given their central role in cellular signaling, it is not surprising that dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. imrpress.comspandidos-publications.com Aberrant kinase activity, often resulting from genetic mutations or overexpression, can lead to uncontrolled cell proliferation and survival, driving the initiation and progression of tumors. imrpress.comspandidos-publications.com Consequently, protein kinases have become major targets for the development of new cancer therapies. news-medical.net

Kinase Inhibitors as a Therapeutic Modality in Cancer

The development of kinase inhibitors represents a significant advancement in cancer therapy, shifting the paradigm from traditional chemotherapy to more precise, targeted treatments. news-medical.netjournaljcti.com These small-molecule drugs are designed to block the activity of specific kinases that are driving cancer growth. news-medical.netcancerresearchuk.org By inhibiting these key enzymes, the signaling pathways that promote cancer cell proliferation and survival are disrupted. clevelandclinic.org

The first successful kinase inhibitor, imatinib, which targets the BCR-Abl tyrosine kinase in chronic myeloid leukemia, demonstrated the profound clinical potential of this therapeutic approach. news-medical.net Since then, a multitude of kinase inhibitors have been developed and approved for the treatment of various cancers, with many more in clinical development. news-medical.netplos.orgmdpi.com These inhibitors often target the ATP-binding site of the kinase, preventing the transfer of the phosphate group to its substrate. news-medical.net OTSSP167 hydrochloride is one such small-molecule inhibitor that has shown promise in preclinical studies. plos.orgcaymanchem.com

Overview of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) as a Therapeutic Target

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has garnered significant attention as a potential therapeutic target in oncology. nih.govatlasgeneticsoncology.org MELK is a member of the snf1/AMPK family of protein kinases and is involved in various cellular processes. nih.govontosight.ai

MELK plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G2 phase to the M phase (mitosis). ontosight.ai Its expression and activity are cell-cycle regulated, peaking during mitosis. atlasgeneticsoncology.org MELK is believed to be required for mitotic progression and has been shown to phosphorylate key proteins involved in cell division, such as CDC25B, which activates the master mitotic kinase CDK1. nih.govatlasgeneticsoncology.org The kinase also co-localizes with important mitotic proteins like cyclin B1. haematologica.org The involvement of MELK in cell cycle control makes it a critical protein for rapidly dividing cancer cells. haematologica.orgnih.gov

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, maintenance, and recurrence. nih.govelifesciences.org Recent studies have suggested that MELK plays a critical role in the survival and proliferation of CSCs in various cancers. nih.govnih.gov The activation of MELK is associated with the extended survival and accelerated proliferation of these cells. nih.gov Inhibition of MELK has been shown to induce apoptosis in cancer stem cells derived from glioblastoma and breast cancer in preclinical models. nih.gov This suggests that targeting MELK could be an effective strategy to eliminate the CSC population and prevent cancer relapse. plos.org

Research Findings on this compound

This compound is a potent and selective inhibitor of MELK. caymanchem.commedchemexpress.commedchemexpress.com It acts as an ATP-competitive inhibitor, meaning it binds to the same site on the kinase as ATP, thereby blocking its activity. medchemexpress.commedchemexpress.com

Inhibitory Activity of OTSSP167

OTSSP167 has demonstrated potent inhibitory activity against MELK and has shown significant anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Cancer | 6.7 | medchemexpress.com |

| T47D | Breast Cancer | 4.3 | medchemexpress.com |

| DU4475 | Breast Cancer | 2.3 | medchemexpress.com |

| 22Rv1 | Prostate Cancer | 6.0 | medchemexpress.com |

| HT1197 | Bladder Cancer | 97 | medchemexpress.com |

| T-ALL cell lines | T-cell acute lymphoblastic leukemia | 10-50 | researchgate.net |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Upregulation of MELK in Various Cancers and Prognostic Significance

The upregulation of MELK has been documented in numerous cancer types and is often correlated with poor patient outcomes.

| Cancer Type | Observation | Prognostic Implication | Reference |

| Breast Cancer | Significantly elevated expression in tumor tissues, especially triple-negative breast cancer. | Associated with poorer prognosis and increased risk of local recurrence after radiation. | aacrjournals.org |

| Glioblastoma | Overexpressed. | Associated with tumor malignancy grade. | nih.gov |

| Colorectal Cancer | Higher levels of MELK expression in established cell lines. | Linked to chemoresistance. | nih.govcreative-diagnostics.com |

| Ovarian Cancer | Highly upregulated. | Correlates with poor outcome. | aacrjournals.orgamazonaws.com |

| Prostate Cancer | Upregulated in high-grade prostate cancer. | Associated with tumor malignancy grade. | nih.govspandidos-publications.com |

| Esophageal Squamous Cell Carcinoma | Higher expression in tumor tissues compared to adjacent normal tissues. | Positively associated with poor prognosis. | spandidos-publications.com |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGWHISAOWEFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431698-10-0 | |

| Record name | OTS-167 monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431698100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OTS-167 MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65P731R507 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Otssp167 Hydrochloride

Elucidation of Primary and Off-Target Kinase Inhibition Profiles

MELK as a Primary Target of OTSSP167 Hydrochloride

Research has identified Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) as a primary target of OTSSP167. nih.govresearchgate.net The compound is characterized as a highly potent inhibitor of MELK, demonstrating significant activity at nanomolar concentrations. medchemexpress.commedchemexpress.com In vitro kinase assays have established its inhibitory capacity, with a reported IC50 value of 0.41 nM. medchemexpress.commedchemexpress.commedkoo.com This potent inhibition of MELK has been a central focus of studies investigating the compound's biological effects. nih.gov The interaction prevents MELK from phosphorylating and activating its downstream substrates, which may interrupt cell proliferation and survival in tumor cells that express MELK. medkoo.com

The mechanism by which OTSSP167 inhibits MELK is through ATP-competitive inhibition. medchemexpress.commedchemexpress.commedkoo.com This means the compound binds to the ATP-binding site of the kinase, directly competing with adenosine (B11128) triphosphate (ATP). medchemexpress.commedkoo.com By occupying this site, OTSSP167 effectively blocks the kinase's ability to transfer a phosphate (B84403) group from ATP to its target substrates, thereby inhibiting its enzymatic function. medkoo.com

Identification of Off-Target Kinase Activities

One of the significant off-target activities of OTSSP167 is the inhibition of Aurora B kinase. nih.govplos.orgnih.gov In vitro kinase assays demonstrated that OTSSP167 inhibits Aurora B kinase activity with an IC50 value of approximately 25 nM. plos.orgnih.govresearchgate.net Although this is less potent than its inhibition of MELK (IC50 ~8 nM in the same experimental conditions), it is still a significant interaction. plos.orgresearchgate.net This off-target activity against Aurora B is observed both in vitro and in cellular contexts. nih.govplos.orgnih.gov Western blot analysis has also shown a reduction in Aurora B kinase protein levels in some cell lines following treatment with OTSSP167. researchgate.net

Further studies have identified BUB1 (Budding Uninhibited by Benzimidazoles 1) kinase as another off-target of OTSSP167. nih.govplos.orgnih.govmedkoo.com The inhibition of BUB1 by OTSSP167 leads to a reduction in the phosphorylation of its substrates, such as histone H2A at threonine 120 (H2AT120). nih.govplos.orgnih.govmedkoo.com This disruption of BUB1's function can lead to the mislocalization of the chromosomal passenger complex (CPC), of which Aurora B is a key component. nih.govplos.orgnih.gov Immunoprecipitation kinase assays confirmed that the addition of OTSSP167 abolished the phosphorylation of histone H2A by BUB1. plos.orgnih.gov

OTSSP167 also inhibits Haspin kinase, another important mitotic kinase. nih.govplos.orgnih.govmedkoo.com This inhibition results in a significant reduction in the phosphorylation of histone H3 at threonine 3 (H3T3). nih.govplos.orgnih.govmedkoo.com The proper localization of the chromosomal passenger complex (CPC) to the inner centromere depends on the phosphorylation of histone H3 by Haspin kinase and histone H2A by BUB1 kinase. plos.org Therefore, by inhibiting both BUB1 and Haspin, OTSSP167 causes the mislocalization of Aurora B and the CPC. nih.govplos.orgnih.gov

Data Tables

Table 1: Kinase Inhibition Profile of OTSSP167

| Kinase Target | Type | IC50 Value | Reference |

|---|---|---|---|

| MELK | Primary Target | 0.41 nM | medchemexpress.commedchemexpress.commedkoo.com |

| Aurora B Kinase | Off-Target | ~25 nM | plos.orgnih.govresearchgate.net |

| BUB1 Kinase | Off-Target | Not specified | nih.govplos.orgnih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Inhibition of Haspin Kinase

Downstream Cellular and Molecular Consequences of Kinase Inhibition

The inhibition of its primary and secondary kinase targets by this compound triggers a cascade of downstream cellular and molecular events, significantly impacting mitotic progression.

Abrogation of Mitotic Checkpoint

A key consequence of OTSSP167 treatment is the abrogation of the mitotic checkpoint, also known as the spindle assembly checkpoint (SAC). medkoo.complos.orgnih.govmedchemexpress.com This checkpoint is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by halting the cell cycle in mitosis until all chromosomes are correctly attached to the spindle apparatus. plos.org By inhibiting multiple mitotic kinases, OTSSP167 overrides this checkpoint, causing cells to exit mitosis prematurely, even in the presence of microtubule-disrupting agents like nocodazole (B1683961) or taxol. plos.orgnih.govresearchgate.net This leads to mitotic slippage, aneuploidy, and ultimately, cell death, which is a significant component of its anticancer activity. plos.orgnih.gov

Disruption of Mitotic Checkpoint Complex (MCC) and MCC-APC/C Interaction

The mitotic checkpoint's inhibitory signal is mediated by the Mitotic Checkpoint Complex (MCC), which sequesters the E3 ubiquitin ligase activator Cdc20, thereby inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C). medkoo.commedchemexpress.com Research indicates that OTSSP167 disrupts the assembly of the MCC. medkoo.commedchemexpress.com Specifically, it has been shown to dramatically reduce the association of key MCC components like MAD2 and CDC20 with BUBR1. researchgate.net This disruption prevents the MCC from effectively inhibiting the APC/C. medchemexpress.comresearchgate.net As a result, the APC/C becomes prematurely active, leading to the degradation of its substrates and forcing an untimely exit from mitosis. medkoo.commedchemexpress.com

Effects on Histone Phosphorylation (H2A T120, H3 T3)

OTSSP167 treatment significantly alters the phosphorylation status of key histone residues that are vital for proper mitotic progression. plos.orgnih.gov A notable effect is the reduction of phosphorylation of Histone H3 at Threonine 3 (H3 T3). plos.orgnih.gov H3 T3 phosphorylation is carried out by Haspin kinase and is crucial for creating a docking site for the Chromosomal Passenger Complex (CPC) at the centromere. plos.orgthno.org Additionally, OTSSP167 treatment leads to a significant decrease in the phosphorylation of Histone H2A at Threonine 120 (H2A T120). plos.orgnih.gov This phosphorylation event is mediated by BUB1 kinase and is important for the recruitment of Shugoshin 1 (Sgo1), which in turn helps to localize the CPC. plos.orgresearchgate.netnih.gov The inhibition of Haspin and BUB1 kinases by OTSSP167 is the likely cause of these reduced histone phosphorylation levels. plos.orgnih.gov

Mislocalization of Aurora B and Chromosomal Passenger Complex

The Chromosomal Passenger Complex (CPC), consisting of Aurora B kinase, INCENP, Survivin, and Borealin, is a master regulator of mitosis. plos.orgnih.gov Its precise localization is critical for its function. plos.org Following treatment with OTSSP167, a striking mislocalization of the CPC is observed. plos.orgnih.gov Instead of concentrating at the inner centromere during early mitosis, Aurora B and other CPC components like Borealin become dispersed along the chromosome arms. plos.orgnih.gov This mislocalization is a direct consequence of the reduced H3 T3 and H2A T120 phosphorylation, which disrupts the anchoring platforms for the CPC at the centromere. plos.orgnih.gov The inability of the CPC to localize correctly impairs its functions in chromosome alignment and cytokinesis. plos.orgnih.gov

Inhibition of Specific Substrate Phosphorylation

As a kinase inhibitor, the fundamental action of OTSSP167 is to block the transfer of phosphate groups to substrate proteins. medkoo.comnih.gov By inhibiting MELK, it prevents the phosphorylation of its downstream targets, which are involved in processes like cell proliferation, invasion, and cancer stem cell maintenance. medkoo.comnih.govcaymanchem.com For example, OTSSP167 has been shown to inhibit the phosphorylation of known MELK substrates such as PSMA1 and DBNL, which are important for cell invasion and sphere formation. clinisciences.com Furthermore, due to its off-target effects, OTSSP167 also inhibits the phosphorylation of substrates of other kinases like Aurora B, BUB1, and Haspin, including histone H3 and histone H2A, respectively. plos.orgnih.gov This broad inhibition of substrate phosphorylation disrupts multiple signaling pathways essential for mitotic fidelity and cell survival. plos.orgnih.govcaymanchem.com

Data Tables

Table 1: Effects of this compound on Key Mitotic Processes

| Process | Effect of this compound | Key Proteins Involved |

| Mitotic Checkpoint | Abrogation, leading to premature mitotic exit. medkoo.complos.orgnih.govmedchemexpress.com | Multiple mitotic kinases. plos.orgnih.gov |

| MCC-APC/C Interaction | Disruption of MCC assembly and its interaction with APC/C. medkoo.commedchemexpress.comresearchgate.net | MAD2, CDC20, BUBR1, APC/C. researchgate.net |

| Histone Phosphorylation | Reduction in phosphorylation levels. plos.orgnih.gov | Histone H3 (T3), Histone H2A (T120). plos.orgnih.gov |

| CPC Localization | Mislocalization from centromeres to chromosome arms. plos.orgnih.gov | Aurora B, Borealin, Survivin, INCENP. plos.orgnih.gov |

Table 2: Key Mitotic Kinases and Complexes Targeted by this compound

| Target | Component Proteins / Substrates | Consequence of Inhibition |

| MELK | PSMA1, DBNL. clinisciences.com | Inhibition of cell proliferation and invasion. medkoo.comcaymanchem.com |

| Aurora B Kinase | Histone H3, other CPC substrates. plos.org | Mislocalization of CPC, mitotic defects. plos.orgnih.gov |

| BUB1 Kinase | Histone H2A (at T120). plos.orgnih.gov | Reduced H2A T120 phosphorylation, contributes to CPC mislocalization. plos.org |

| Haspin Kinase | Histone H3 (at T3). plos.orgnih.gov | Reduced H3 T3 phosphorylation, contributes to CPC mislocalization. plos.org |

| Mitotic Checkpoint Complex (MCC) | BUBR1, BUB3, MAD2, CDC20. medchemexpress.com | Disruption of complex assembly. medkoo.commedchemexpress.com |

| Chromosomal Passenger Complex (CPC) | Aurora B, INCENP, Survivin, Borealin. plos.orgnih.gov | Mislocalization during mitosis. plos.orgnih.gov |

Proteasome Subunit Alpha Type 1 (PSMA1)

OTSSP167 has been shown to inhibit the phosphorylation of Proteasome Subunit Alpha Type 1 (PSMA1). selleckchem.comoncotarget.com PSMA1 is a component of the 20S proteasome core complex, which is essential for the degradation of most intracellular proteins. uniprot.orgubpbio.com This proteasome complex plays a crucial role in maintaining protein homeostasis. patsnap.com By inhibiting the phosphorylation of PSMA1, OTSSP167 can interfere with this vital cellular process. selleckchem.comoncotarget.com The inhibition of PSMA1 phosphorylation by OTSSP167 has been linked to the suppression of mammosphere formation in breast cancer cells, highlighting the importance of this interaction in the context of cancer stem-like cell characteristics. selleckchem.comoncotarget.com

Drebrin-Like (DBNL)

Similar to its effect on PSMA1, OTSSP167 also inhibits the phosphorylation of the Drebrin-Like (DBNL) protein. selleckchem.comoncotarget.com DBNL is recognized as a novel substrate of MELK. oncotarget.com The inhibition of DBNL phosphorylation is another mechanism through which OTSSP167 exerts its effects. selleckchem.comoncotarget.com

MAP2K7-JNK Pathway

OTSSP167 has been identified as an inhibitor of the MAP2K7-JNK signaling pathway. nih.govfrontiersin.orgnih.gov This pathway is a critical cascade involved in cellular responses to stress signals. oncotarget.com Specifically, OTSSP167 inhibits the kinase activity of MAP2K7, which in turn leads to reduced activation of its downstream target, JNK. nih.govnih.gov This inhibition has been observed in T-cell acute lymphoblastic leukemia (T-ALL) cells, where the MAP2K7-JNK pathway is aberrantly activated. nih.govfrontiersin.orgnih.gov The inhibitory effect of OTSSP167 on this pathway contributes to the induction of apoptosis and cell cycle arrest in T-ALL cell lines. nih.govnih.gov

mTOR Pathway Inhibition

In addition to the MAP2K7-JNK pathway, OTSSP167 has been found to inhibit the mTOR signaling pathway in T-ALL cells. nih.govfrontiersin.orgnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.gov In glioblastoma cells, treatment with OTSSP167 led to a decrease in the phosphorylation levels of mTOR and its downstream effector S6, while the total protein level of AKT, an upstream regulator of mTOR, remained unchanged. nih.govresearchgate.net

NOTCH1 Pathway Inhibition

The NOTCH1 signaling pathway is another target of OTSSP167. nih.govfrontiersin.orgnih.gov This pathway is crucial for cell-to-cell communication and is often deregulated in cancer, playing a role in the maintenance of cancer stem cells. nih.gov Inhibition of the NOTCH1 pathway by OTSSP167 has been observed in T-ALL cells, contributing to its anti-leukemic effects. nih.govnih.gov In some contexts, the activation of the NOTCH1 intracellular domain (NICD1) can activate the Wnt/β-catenin signaling pathway. oncotarget.com

AKT and FOXM1 Signaling Pathways

OTSSP167 has been demonstrated to block the AKT and FOXM1 signaling pathways. nih.govlarvol.com In glioblastoma multiforme (GBM) cells, OTSSP167 treatment resulted in reduced phosphorylation of AKT without affecting the total AKT protein levels. nih.govfrontiersin.org This inhibition of AKT activation is a key mechanism for its anti-proliferative and anti-invasive effects on GBM cells. nih.gov Furthermore, OTSSP167 inhibits the phosphorylation and transcriptional activity of FOXM1, a transcription factor involved in cell cycle progression and the maintenance of stemness. nih.govoncotarget.com The dual blockade of AKT and FOXM1 signaling is a significant aspect of OTSSP167's mechanism of action, particularly in suppressing the growth of both glioblastoma cells and cancer stem-like cells. nih.gov

Modulation of Gene Expression and Protein Levels

OTSSP167 treatment leads to significant changes in the expression of various genes and the levels of their corresponding proteins. A key finding is the reduction of MELK protein levels upon treatment with OTSSP167 in glioblastoma and lymphoma cell lines. nih.govresearchgate.netresearchgate.net In T-ALL cell lines, OTSSP167 treatment also resulted in lower MELK protein expression. nih.gov

Furthermore, OTSSP167 influences the expression of proteins involved in cell cycle regulation. For instance, in glioblastoma cells, it causes a reduction in the levels of Cyclin B1 and Cdc2, which are proteins associated with the G2/M phase of the cell cycle, while up-regulating the expression of the cell cycle inhibitor p21. nih.gov In lymphoma cells, treatment with OTSSP167 led to a reduction in the expression of PARP and Aurora B kinase. researchgate.net Studies in osteoblasts showed that OTSSP167 treatment decreased the protein levels of MELK, EZH2, and FOXM1. researchgate.net

The tables below summarize the observed effects of OTSSP167 on various proteins and pathways based on published research findings.

Table 1: Effect of OTSSP167 on Protein Phosphorylation

| Protein/Pathway | Effect of OTSSP167 | Cell Type/Context | Reference |

|---|---|---|---|

| PSMA1 | Inhibition of phosphorylation | In vitro kinase assay | selleckchem.comoncotarget.com |

| DBNL | Inhibition of phosphorylation | In vitro kinase assay | selleckchem.comoncotarget.com |

| JNK | Lower activation/phosphorylation | T-ALL cells | nih.govnih.gov |

| mTOR | Reduced phosphorylation | Glioblastoma cells | nih.govresearchgate.net |

| S6 | Reduced phosphorylation | Glioblastoma cells | nih.govresearchgate.net |

| AKT | Reduced phosphorylation (Ser473) | Glioblastoma cells | nih.govfrontiersin.org |

| FOXM1 | Reduced phosphorylation | Glioblastoma stem-like cells | nih.gov |

Table 2: Effect of OTSSP167 on Protein and Gene Expression

| Gene/Protein | Effect of OTSSP167 | Cell Type/Context | Reference |

|---|---|---|---|

| MELK | Decreased protein expression | Glioblastoma, Lymphoma, T-ALL cells | nih.govnih.govresearchgate.netresearchgate.net |

| Cyclin B1 | Decreased protein expression | Glioblastoma cells | nih.gov |

| Cdc2 | Decreased protein expression | Glioblastoma cells | nih.gov |

| p21 | Increased protein expression | Glioblastoma cells | nih.gov |

| PARP | Decreased protein expression | Lymphoma cells | researchgate.net |

| Aurora B kinase | Decreased protein expression | Lymphoma cells | researchgate.net |

| EZH2 | Decreased protein expression | Osteoblasts | researchgate.net |

| FOXM1 | Decreased protein expression | Osteoblasts, Kidney cancer cells | oncotarget.comresearchgate.net |

| Osterix (OSX) | Increased gene expression | Osteoblasts | researchgate.net |

| RUNX2 | Decreased gene expression | Osteoblasts | researchgate.net |

| Osteopontin (OPN) | Decreased gene expression | Osteoblasts | researchgate.net |

| Interleukin-6 (IL-6) | Decreased gene expression | Osteoblasts | researchgate.net |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dexamethasone (B1670325) |

| L-asparaginase |

| Vincristine (B1662923) |

| Etoposide (B1684455) |

| Venetoclax |

| Zanamivir |

| Oseltamivir |

| MTX-531 |

| NVP-AEE788 |

| Omipalisib |

| IMR-1 |

| NADI-351 |

| 5Z-7-oxozeaenol |

| CC-401 |

| AS602801 |

| Emodin |

| Genistein |

| Curcumin |

| Nimbolide |

| Cucurbitacin B |

| Cucurbitacin I |

| Celastrol |

| Triptolide |

| Staurosporine |

| Rebeccamycin |

| Becatecarin |

| MK-2206 |

| AP20187 |

| MHY1485 |

| SB 203580 hydrochloride |

| AZD5363 |

| 1,3-Dicaffeoylquinic acid |

| BAY1125976 |

| GSK2126458 |

| AS-605240 |

| PI-3065 |

| PI-103 hydrochloride |

| AKT inhibitor VIII |

| Perifosine |

| Miltefosine |

| TIC10 |

| Triciribine |

| LY294002 |

| 3-Methyladenine |

| BEZ235 |

| Luteolin |

| Cordycepin |

| DAPT |

| OTS514 |

Regulation of Cell Cycle-Related Proteins

OTSSP167 has been shown to induce cell cycle arrest, primarily at the G2/M phase. frontiersin.org This is achieved through the modulation of key cell cycle regulatory proteins. Treatment with OTSSP167 leads to a dose-dependent decrease in the expression of Cyclin B1 and Cdc2, proteins crucial for the G2/M transition. frontiersin.org Conversely, the expression of the cell cycle inhibitory protein p21 is upregulated following OTSSP167 treatment. frontiersin.org This combined effect of downregulating pro-mitotic proteins and upregulating a cell cycle inhibitor results in the observed blockage of the cell cycle at the G2/M phase. frontiersin.org Some studies also suggest that OTSSP167 can abrogate the mitotic checkpoint. plos.orgnih.gov

Table 1: Effect of OTSSP167 on Cell Cycle-Related Proteins

| Protein | Effect of OTSSP167 Treatment | Role in Cell Cycle |

|---|---|---|

| Cyclin B1 | Decrease | Promotes G2/M transition |

| Cdc2 | Decrease | Promotes G2/M transition |

| p21 | Increase | Inhibits cell cycle progression |

Regulation of Anti-Apoptosis-Related Proteins

OTSSP167 induces apoptosis, or programmed cell death, in various cancer cell lines. researchgate.net This is evidenced by a dose-dependent increase in apoptotic cells and the activation of caspase-3, a key executioner caspase. researchgate.net Furthermore, treatment with OTSSP167 results in a clear increase in cleaved poly ADP-ribose polymerase (PARP) protein levels, another hallmark of apoptosis. medchemexpress.commedchemexpress.comresearchgate.net The regulation of apoptosis by OTSSP167 also involves the modulation of anti-apoptotic proteins. Specifically, OTSSP167 has been shown to reduce the levels of Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family. researchgate.netnih.gov The Bcl-2 family of proteins are critical regulators of apoptosis, with anti-apoptotic members like Mcl-1 preventing the release of cytochrome c from the mitochondria. oncotarget.com

Impact on Mutant p53 Destabilization

The p53 protein is a critical tumor suppressor, and its mutation is a common event in many cancers. science.govmdpi.com These mutations can lead to a loss of tumor-suppressive function and, in some cases, a gain of oncogenic functions. mdpi.complos.org Research has shown that OTSSP167 can impact the stability of mutant p53. In triple-negative breast cancer (TNBC) cell lines, which often harbor p53 mutations, treatment with OTSSP167 resulted in the downregulation of mutant p53 at both the messenger RNA (mRNA) and protein levels. plos.org This suggests that one of the mechanisms of action of OTSSP167 could involve the destabilization of mutant p53, thereby reducing its potential oncogenic effects. plos.org The destabilization of mutant p53 has been explored as a therapeutic strategy in cancer. oncotarget.com

Upregulation of Wild-Type p53

In contrast to its effect on mutant p53, OTSSP167 has been observed to upregulate wild-type (WT) p53. In the luminal A breast cancer cell line MCF-7, which expresses WT p53, treatment with OTSSP167 led to an increase in WT p53 protein levels. plos.org Other studies have also reported that MELK inhibition can activate p53 and its downstream target, p21, in cancer cells with wild-type p53. oncotarget.com This upregulation of a key tumor suppressor protein could contribute to the anti-cancer effects of OTSSP167 in cells that retain functional p53.

Table 2: Differential Regulation of p53 by OTSSP167

| p53 Status | Effect of OTSSP167 Treatment | Cell Line Examples |

|---|---|---|

| Mutant p53 | Downregulation (destabilization) | MDA-MB-231, SUM-159, BT-549 |

| Wild-Type p53 | Upregulation | MCF-7, HCT116-p53(+/+) |

MELK-FOXM1 Feedback Loop

The transcription factor Forkhead Box M1 (FOXM1) is a key downstream substrate of MELK. frontiersin.orgnih.gov MELK phosphorylates and activates FOXM1, which in turn regulates the expression of numerous genes involved in cell cycle progression and mitosis. frontiersin.orgnih.gov OTSSP167 disrupts this signaling axis by inhibiting MELK, which leads to a reduction in the phosphorylation of FOXM1. frontiersin.orgresearchgate.netresearchgate.net This inhibition of FOXM1 phosphorylation decreases its transcriptional activity. frontiersin.org The relationship between MELK and FOXM1 has been described as a circular feedback loop, where MELK expression is also regulated by FOXM1. nih.gov By inhibiting MELK, OTSSP167 effectively breaks this oncogenic feedback loop, contributing to its anti-proliferative effects.

EZH2 and FOXM1 Transcription Induction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in cancer and is associated with a more aggressive phenotype. The activated MELK-FOXM1 complex has been shown to directly bind to the promoter region of the EZH2 gene and induce its transcription. nih.gov Consequently, treatment with OTSSP167, which inhibits the MELK-FOXM1 pathway, leads to a reduction in EZH2 protein levels. researchgate.netresearchgate.netnih.govresearchgate.net This suggests that OTSSP167 can modulate the epigenetic landscape of cancer cells by downregulating EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).

Preclinical Efficacy Studies of Otssp167 Hydrochloride in Cancer Models

In Vitro Cellular Studies

Dose-Dependent Cytotoxicity Across Various Cancer Cell Lines

OTSSP167 hydrochloride has shown potent growth-inhibitory effects in a variety of cancer cell lines. The cytotoxic activity is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

In studies involving the A549 lung cancer cell line, this compound demonstrated a significant dose-dependent cytotoxic effect. Research has shown an IC50 value of 6.7 nM for A549 cells. medchemexpress.comoncotarget.commedchemexpress.com This indicates a strong anti-proliferative activity in this lung adenocarcinoma (LUAD) cell line.

This compound has been extensively evaluated in various breast cancer cell lines, showing notable efficacy. In the T47D and DU4475 breast cancer cell lines, the compound exhibited IC50 values of 4.3 nM and 2.3 nM, respectively. medchemexpress.comoncotarget.commedchemexpress.com For the triple-negative breast cancer (TNBC) cell line MDA-MB-231, OTSSP167 has also shown significant growth suppressive effects in xenograft models, implying its in vitro potency. oncotarget.com Furthermore, in MCF7 cells, OTSSP167 was found to disrupt the mitotic checkpoint. medchemexpress.commedchemexpress.com

The efficacy of this compound has also been tested against prostate cancer. In the 22Rv1 prostate cancer cell line, the compound displayed an IC50 value of 6.0 nM, indicating its potential as a therapeutic agent for this type of cancer. medchemexpress.comoncotarget.commedchemexpress.com

In the context of bladder cancer, the HT1197 cell line was used to assess the cytotoxic effects of this compound. These cells, which have low MELK expression, showed a higher IC50 value of 97 nM. medchemexpress.comoncotarget.commedchemexpress.com This suggests that the compound's efficacy is dependent on MELK expression levels.

This compound has demonstrated dose-dependent cytotoxicity against a panel of T-ALL cell lines, with IC50 values in the nanomolar range, typically between 10 and 50 nM. nih.govnih.gov This cytotoxic effect is associated with the induction of cell cycle arrest and apoptosis. nih.govnih.gov

Interactive Data Table: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Cancer | 6.7 medchemexpress.comoncotarget.commedchemexpress.com |

| T47D | Breast Cancer | 4.3 medchemexpress.comoncotarget.commedchemexpress.com |

| DU4475 | Breast Cancer | 2.3 medchemexpress.comoncotarget.commedchemexpress.com |

| 22Rv1 | Prostate Cancer | 6.0 medchemexpress.comoncotarget.commedchemexpress.com |

| HT1197 | Bladder Cancer | 97 medchemexpress.comoncotarget.commedchemexpress.com |

| T-ALL Cell Lines | T-Cell Acute Lymphoblastic Leukemia | 10-50 nih.govnih.gov |

Diffuse Large B-Cell Lymphoma (DLBCL)

In preclinical studies, OTSSP167 has demonstrated anti-lymphoma activity in Diffuse Large B-Cell Lymphoma (DLBCL) models. researchgate.net The compound has been shown to inhibit the proliferation of DLBCL cells and promote apoptosis, or programmed cell death. larvol.comresearchgate.net

Research indicates that treatment with OTSSP167 leads to a dose-dependent reduction in the viability of DLBCL cell lines. researchgate.net The half-maximal inhibitory concentration (IC50) for most DLBCL cell lines was observed to be around 15 nM. researchgate.net Specifically, the activated B-cell like (ABC) subtype of DLBCL, RI-1, was found to be highly sensitive with an IC50 value of approximately 6 nM, while the germinal center B-cell like (GCB) subtype, SU-DHL-6, was less sensitive with an IC50 of about 30 nM. researchgate.net

Mechanistically, OTSSP167's effects are linked to the inhibition of cycle-related and anti-apoptosis-related proteins. larvol.com Treatment with the inhibitor resulted in an increase in cleaved poly ADP-ribose polymerase (PARP), a marker of apoptosis. researchgate.net Furthermore, in vivo studies using a mouse model inoculated with A20 murine DLBCL cells showed that OTSSP167 treatment led to a significant prolongation of survival. researchgate.net

Interactive Table: IC50 Values of OTSSP167 in DLBCL Cell Lines

| Cell Line | Subtype | IC50 (nM) |

|---|---|---|

| RI-1 | ABC-DLBCL | ~6 |

| Most DLBCL lines | - | ~15 |

| SU-DHL-6 | GCB-DLBCL | ~30 |

Glioblastoma (GBM)

OTSSP167 has shown significant preclinical efficacy against glioblastoma (GBM), a highly aggressive form of brain cancer. nih.gov Studies have demonstrated that the inhibitor can suppress the proliferation of GBM cells and the maintenance of glioblastoma stem-like cells (GSCs), which are thought to contribute to tumor recurrence. nih.govfrontiersin.org

In vitro, OTSSP167 inhibited the proliferation, colony formation, invasion, and migration of GBM cells in a dose-dependent manner. nih.govfrontiersin.org The IC50 values for six different GBM cell lines were found to be in the range of 100 to 200 nM. nih.gov The compound was also observed to be about four times more effective at inhibiting the proliferation of GSCs compared to GBM cells. nih.govfrontiersin.org

The mechanism of action in GBM involves the induction of cell cycle arrest at the G2/M phase. nih.gov OTSSP167 treatment led to a decrease in the expression of G2/M phase-related proteins, such as Cyclin B1 and Cdc2, and an increase in the expression of p21. nih.gov Furthermore, OTSSP167 was found to suppress the growth of GBM and GSCs by blocking both AKT and FOXM1 signaling pathways. larvol.comnih.gov In vivo studies using mouse models demonstrated that OTSSP167 effectively inhibited tumor growth and prolonged the survival of tumor-bearing mice. nih.gov

Interactive Table: Effects of OTSSP167 on GBM Cell Lines

| Cell Line | Effect | Concentration | Reduction |

|---|---|---|---|

| U87 | Migration | 50 nM | 46.67% |

| U87 | Migration | 100 nM | 73.34% |

| LN229 | Migration | 50 nM | 56.72% |

| LN229 | Migration | 100 nM | 86.37% |

| U87 | Invasion | 100 nM | 81.67% |

| LN229 | Invasion | 100 nM | 87.34% |

| U87 | Proliferation (EdU) | 200 nM | to 11.26% |

| LN229 | Proliferation (EdU) | 200 nM | to 3.33% |

| U87 | Colony Formation | 200 nM | to 5.33% |

Ovarian Cancer

In preclinical models of epithelial ovarian cancer, OTSSP167 has shown the ability to reduce cell proliferation. amazonaws.com This effect is achieved through the induction of G2/M cell cycle arrest, which ultimately leads to apoptosis. amazonaws.com Notably, this anti-proliferative activity was observed even in cancer cells that were resistant to standard chemotherapy agents like cisplatin (B142131) and paclitaxel. amazonaws.com Western blot analysis in high-grade serous ovarian cancer (HGSOC) cell lines revealed significant PARP-1 cleavage after treatment with 100 nM OTSSP167 for 48 hours, indicating apoptosis, an effect that was minimal in normal ovarian and fallopian tube cells. medchemexpress.com

Neuroblastoma

Preclinical research has identified MELK as a potential therapeutic target in neuroblastoma. medkoo.comnih.gov High levels of MELK expression have been associated with advanced disease stage and poorer survival outcomes in patients. nih.gov

OTSSP167 has demonstrated efficacy in suppressing the growth of neuroblastoma cells. nih.gov Studies have shown that neuroblastoma cell lines with higher levels of MELK expression are more sensitive to the inhibitory effects of OTSSP167. nih.gov The growth of the MYCN-non-amplified cell line SH-SY5Y was suppressed by MELK inhibition, with one study reporting an IC50 of 2.2 nM and another reporting 208 nM. nih.gov This suggests that the therapeutic strategy may be effective in neuroblastoma tumors regardless of MYCN amplification status. nih.gov In vivo studies using xenograft models with SMS-KCNR neuroblastoma cells showed that OTSSP167 treatment suppressed tumor growth. nih.gov

Esophageal Squamous Cell Carcinoma (ESCC)

In the context of Esophageal Squamous Cell Carcinoma (ESCC), MELK has been identified as a therapeutic target. larvol.com Research has shown that MELK expression can be influenced by circadian rhythms. larvol.com Preclinical studies in nude mice with transplanted ESCC tumors demonstrated that the timing of OTSSP167 administration impacted its anticancer effect. larvol.com

Hepatocellular Carcinoma (HCC)

MELK has been identified as a promising therapeutic target in Hepatocellular Carcinoma (HCC). larvol.com Preclinical findings suggest that MELK plays a role in creating an immunosuppressive tumor microenvironment and contributes to resistance to radiotherapy. larvol.com Targeting MELK with OTSSP167 is proposed as a strategy for molecular therapy and to enhance the effectiveness of radiotherapy in treating HCC. larvol.com

Cervical Cancer

In cervical cancer, MELK overexpression has been linked to immune tolerance to PD-1 blockade therapy. larvol.com Preclinical studies have shown that targeting MELK with OTSSP167 can significantly improve the efficacy of PD-1 blockade. larvol.com The mechanism involves the regulation of the Th1/Th2 immune response balance. larvol.com These findings suggest a novel role for MELK in modulating anti-tumor immunity in cervical cancer. larvol.com

Chronic Lymphocytic Leukemia (CLL)

In preclinical studies, OTSSP167 has demonstrated significant anti-leukemic effects in chronic lymphocytic leukemia (CLL) cells. nih.gov Inhibition of MELK in CLL cells has been shown to impair cell proliferation, enhance apoptosis, and induce G2/M cell cycle arrest. nih.gov Furthermore, treatment with OTSSP167 has been observed to reduce the phosphorylation of key survival proteins such as AKT and ERK1/2. nih.gov It also led to a decrease in the expression of FoxM1, cyclin B1, and CDK1, while increasing the expression of the tumor suppressor proteins p53 and p21. nih.gov These findings suggest that MELK is a potential therapeutic target in CLL and that OTSSP167 exhibits potent anti-tumor activities in this malignancy. nih.gov Some research also points to the PKN1-TRAF1 signaling axis as a potential target for OTSSP167 in CLL, suggesting its use in combination therapies. larvol.com

Intrahepatic Cholangiocarcinoma (iCCA)

Preclinical investigations in intrahepatic cholangiocarcinoma (iCCA) have revealed that MELK is significantly overexpressed in tumor tissues compared to non-neoplastic liver tissue, and higher MELK levels are associated with shorter patient survival. nih.gov In iCCA cell lines, OTSSP167 suppressed cell growth in a dose-dependent fashion by inhibiting proliferation and inducing apoptosis. nih.govresearchgate.net The anti-tumor effects of OTSSP167 were amplified when used in combination with the DNA-damaging agent doxorubicin, suggesting a potential synergistic therapeutic strategy for iCCA. nih.govresearchgate.net

Adrenocortical Cancer (ACC)

Adrenocortical cancer (ACC) is a rare and aggressive malignancy with limited effective treatment options. nih.gov Preclinical studies have explored the efficacy of OTSSP167 in ACC models. In a high-throughput drug screening on ACC cell lines, OTSSP167 was identified as a potent compound. nih.gov Further investigation revealed a synergistic anti-proliferative effect when OTSSP167 was combined with a cyclin-dependent kinase (CDK) inhibitor. nih.gov This combination therapy led to increased G2/M cell cycle arrest and caspase-dependent apoptosis in ACC cells. nih.gov In vivo studies using human ACC xenografts in mice demonstrated that the combination treatment resulted in a significantly lower tumor burden compared to single-agent treatments. nih.gov

Multiple Myeloma (MM)

In the context of multiple myeloma (MM), OTSSP167 has shown promising preclinical activity, not only by targeting the myeloma cells directly but also by affecting the bone disease associated with MM. nih.gov Studies have shown that OTSSP167 induces potent and rapid apoptosis in myeloma cells and can impair the outgrowth of malignant plasma cells. nih.gov Importantly, OTSSP167 has demonstrated the ability to overcome drug resistance in myeloma cells. nih.gov Beyond its direct anti-myeloma effects, OTSSP167 has been found to inhibit the activity of osteoclasts, the cells responsible for bone resorption, while stimulating the function of osteoblasts, the cells that form new bone. nih.gov This dual action resulted in the prevention of lytic bone lesions and bone loss in a mouse model of myeloma. nih.gov

Induction of Apoptosis

A key mechanism of action for OTSSP167 across various cancer models is the induction of programmed cell death, or apoptosis. nih.govnih.govresearchgate.netnih.govnih.govresearchgate.net This process is critical for eliminating malignant cells.

Cleaved PARP and Caspase 3 Analysis

The induction of apoptosis by OTSSP167 is frequently evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase 3, which are hallmark indicators of this process. nih.govresearchgate.netcore.ac.ukelifesciences.org In studies on T-cell acute lymphoblastic leukemia (T-ALL), treatment with OTSSP167 led to the cleavage of both PARP and caspase 3. nih.gov Similarly, in diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines, OTSSP167 treatment resulted in a clear increase in cleaved PARP levels and a rise in caspase-3-positive cells. researchgate.net In multiple myeloma cell lines, increased levels of cleaved PARP were observed following treatment with OTSSP167. researchgate.net The combination of OTSSP167 with a CDK inhibitor in adrenocortical cancer models also resulted in increased caspase-dependent apoptosis. nih.gov These findings are consistent across multiple cancer types, where the presence of cleaved PARP and caspase 3 confirms the pro-apoptotic activity of OTSSP167. nih.govnih.govresearchgate.netresearchgate.netcore.ac.ukelifesciences.org

Cell Cycle Arrest

In addition to inducing apoptosis, OTSSP167 has been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. nih.govnih.govnih.govamazonaws.com This prevents cancer cells from dividing and proliferating. The most commonly observed effect is an arrest in the G2/M phase of the cell cycle. nih.govnih.govnih.govresearchgate.netamazonaws.com For instance, in T-ALL cell lines, OTSSP167 treatment increased the percentage of cells in the G2/M phase. nih.gov Similarly, in CLL, inhibition of MELK with OTSSP167 induced G2/M arrest. nih.gov In adrenocortical cancer cells, the combination of OTSSP167 and a CDK inhibitor also led to an increased G2/M arrest. nih.gov Studies in multiple myeloma have also shown that OTSSP167 impairs the cell cycle at the G2/M phase. researchgate.net This effect on the cell cycle is a crucial component of the anti-proliferative action of OTSSP167.

G1/S Checkpoint Deregulation

OTSSP167 has been shown to induce cell cycle arrest at the G1/S checkpoint in certain cancer cell types. In T-cell acute lymphoblastic leukemia (T-ALL), treatment with OTSSP167 at low nanomolar concentrations leads to deregulation of the G1/S checkpoint, contributing to its cytotoxic effects. nih.gov This cell cycle arrest is associated with an increase in the expression of p21(WAF1/CIP1), a cyclin-dependent kinase inhibitor, and hypophosphorylation of the retinoblastoma protein. researchgate.net This disruption of the G1/S transition hinders the progression of cancer cells into the DNA synthesis phase, thereby inhibiting their proliferation. nih.govresearchgate.net Studies in bladder cancer have also indicated that OTSSP167 can induce G1/S arrest through the p53 pathway. nih.gov

G2/M Phase Arrest

A predominant effect of OTSSP167 across various cancer models is the induction of G2/M phase arrest. nih.govfrontiersin.org In T-ALL cell lines, incubation with OTSSP167 resulted in a significant increase in the percentage of cells in the G2/M phase. nih.gov Similarly, in glioblastoma (GBM) cells, treatment with OTSSP167 led to a notable accumulation of cells in the G2/M phase. frontiersin.org This arrest is often accompanied by a reduction in the expression of key G2/M phase-related proteins, such as Cyclin B1 and Cdc2, and an upregulation of p21. frontiersin.orgnih.gov In epithelial ovarian cancer, OTSSP167 treatment reduced cell proliferation by inducing G2/M cell cycle arrest, which ultimately led to apoptosis, even in cells resistant to conventional chemotherapies like cisplatin and paclitaxel. amazonaws.com This abrogation of the mitotic checkpoint is a key mechanism of OTSSP167's anti-cancer activity. nih.gov

Suppression of Cancer Stem Cell Characteristics

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and recurrence. mdpi.comfrontiersin.org OTSSP167 has shown efficacy in targeting these resilient cells.

Mammosphere formation is an in vitro assay used to assess the self-renewal capacity of breast cancer stem cells. OTSSP167 has been consistently reported to suppress the formation of mammospheres in breast cancer cells. selleckchem.comamazonaws.comnih.gov This effect is attributed to the inhibition of MELK, which in turn prevents the phosphorylation of its substrates like PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like), proteins important for stem-cell characteristics. selleckchem.comchemicalbook.comtargetmol.com The suppression of mammosphere formation indicates a reduction in the self-renewal ability of breast cancer stem cells, a critical aspect of tumorigenicity. selleckchem.com

Glioblastoma stem cells (GSCs) are a key factor in the aggressive nature and high recurrence rates of glioblastoma. nih.govmdpi.com OTSSP167 has demonstrated a significant ability to suppress the stemness of GSCs. frontiersin.orgnih.gov Treatment with OTSSP167 inhibits the proliferation, neurosphere formation, and self-renewal capacity of GSCs. nih.govresearchgate.net This is achieved by reducing the phosphorylation and transcriptional activity of Forkhead box M1 (FOXM1), a key regulator of GSC maintenance. nih.gov Notably, the inhibitory effect of OTSSP167 on the proliferation of GSCs was found to be more potent than on the bulk glioblastoma cells. nih.govresearchgate.net

Inhibition of Mammosphere Formation

Impact on Cancer Cell Metastasis and Invasiveness

The metastatic spread of cancer cells is a major cause of mortality. OTSSP167 has shown potential in inhibiting the metastatic and invasive properties of cancer cells. nih.govresearchgate.net In glioblastoma models, OTSSP167 significantly inhibited cell invasion and migration. frontiersin.orgnih.gov This is partly achieved by reducing the phosphorylation of AKT, a kinase involved in cell proliferation and invasion pathways. nih.gov By inhibiting MELK, OTSSP167 also affects the phosphorylation of substrates like DBNL, which is important for invasiveness. selleckchem.comtargetmol.com Furthermore, in triple-negative breast cancer (TNBC) cells, OTSSP167 has been shown to downregulate genes such as TGM2 and PLAU, which are known mediators of metastasis and invasion. plos.org

In Vivo Xenograft Models

The preclinical efficacy of OTSSP167 has been further validated in numerous in vivo xenograft models using various human cancer cell lines. nih.govplos.org In a mouse model bearing MDA-MB-231 breast cancer xenografts, intravenous administration of OTSSP167 resulted in a significant tumor growth inhibition (TGI). selleckchem.comchemicalbook.com Oral administration of the compound also demonstrated substantial TGI in the same model. selleckchem.com

Significant tumor growth suppression has also been observed in xenograft studies using lung, prostate, and pancreas cancer cell lines. nih.govplos.org In glioblastoma xenograft models, OTSSP167 treatment effectively prolonged the survival of tumor-bearing mice and inhibited tumor cell growth. frontiersin.orgnih.gov Furthermore, studies in T-cell acute lymphoblastic leukemia patient-derived xenografts have shown a significant capacity of OTSSP167 to control the leukemia burden. nih.gov These in vivo studies highlight the potential of OTSSP167 as a therapeutic agent for a range of cancers, demonstrating its ability to inhibit tumor growth in a live organism setting. selleckchem.comchemicalbook.com

Table 1: Summary of this compound Efficacy in In Vivo Xenograft Models

| Cancer Type | Cell Line/Model | Key Findings |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Significant tumor growth inhibition with both intravenous and oral administration. selleckchem.comchemicalbook.com |

| Lung Cancer | A549 | Significant tumor growth suppression. nih.govplos.org |

| Prostate Cancer | 22Rv1 | Exhibited tumor growth suppression. nih.govplos.org |

| Pancreatic Cancer | Not specified | Showed significant tumor growth suppression. nih.govplos.org |

| Glioblastoma | Patient-Derived | Prolonged survival of tumor-bearing mice and inhibited tumor growth. frontiersin.orgnih.gov |

Tumor Growth Inhibition in Various Cancer Types

This compound has demonstrated significant tumor growth inhibition in various preclinical cancer models. oncotarget.comselleckchem.comoup.com Its efficacy has been observed in xenograft studies involving several types of human cancer, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, lung cancer, prostate cancer, pancreas cancer, and neuroblastoma. oup.comnih.govnih.gov The antitumor activity of OTSSP167 is often linked to the expression levels of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), with cancers expressing high levels of MELK showing greater sensitivity to the inhibitor. oncotarget.comselleckchem.com

Breast Cancer Xenografts

OTSSP167 has shown significant tumor growth suppressive effects in breast cancer xenograft models. oncotarget.comoup.com In a study using MDA-MB-231 triple-negative breast cancer cells, both intravenous and oral administration of OTSSP167 resulted in substantial tumor growth inhibition (TGI). oncotarget.comselleckchem.com Specifically, intravenous administration led to a TGI of 73%, while oral administration achieved a TGI of 72%. oncotarget.comselleckchem.com Another study with MDA-MB-231 xenografts also observed a modest level of growth suppression. nih.gov The compound's efficacy is linked to its ability to inhibit MELK, a kinase that is often highly expressed in breast cancer. oncotarget.com Furthermore, OTSSP167 has been shown to suppress the formation of mammospheres, which is a characteristic of breast cancer stem cells. oncotarget.com

Table 1: Effect of OTSSP167 on Breast Cancer Xenografts

| Cell Line | Administration Route | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|

| MDA-MB-231 | Intravenous | 73% | oncotarget.comselleckchem.com |

| MDA-MB-231 | Oral | 72% | oncotarget.comselleckchem.com |

| MDA-MB-231 | Intravenous | 51% - 66% | nih.gov |

Lung Cancer Xenografts

Preclinical studies have demonstrated the efficacy of OTSSP167 in lung cancer xenograft models. oncotarget.comoup.com In mice bearing A549 lung cancer xenografts, which have high MELK expression, OTSSP167 treatment led to significant, dose-dependent tumor growth suppression. oncotarget.comnih.gov For instance, tumor growth inhibition reached 117% at a specific dose. nih.gov In contrast, in a xenograft model using PC-14 lung cancer cells with low MELK expression, oral administration of OTSSP167 did not show a tumor growth suppressive effect, highlighting the MELK-dependent nature of its antitumor activity. oncotarget.com

Table 2: Effect of OTSSP167 on Lung Cancer Xenografts

| Cell Line | Administration Route | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|

| A549 | Intravenous | 27% - 117% (dose-dependent) | nih.gov |

| A549 | Oral | 51%, 91%, 108% (dose-dependent) | medchemexpress.com |

| PC-14 | Oral | No significant effect | oncotarget.com |

Prostate Cancer Xenografts

The antitumor effects of OTSSP167 have also been observed in prostate cancer xenograft models. oncotarget.comoup.com In a study utilizing DU145 prostate cancer cells, which express high levels of MELK, OTSSP167 demonstrated significant tumor growth suppression. oncotarget.com This provides evidence for the potential therapeutic application of OTSSP167 in treating prostate cancer. oncotarget.comoup.com

Pancreas Cancer Xenografts

In vivo studies have indicated the potent antitumor effect of OTSSP167 on the growth of pancreas cancer xenografts. oncotarget.comoup.com In a xenograft model using MIAPaCa-2 pancreatic cancer cells, treatment with OTSSP167 resulted in significant tumor growth suppression. oncotarget.com The development of patient-derived orthotopic xenograft (PDOX) models for pancreatic cancer is crucial for creating preclinical platforms that reflect the genetic diversity of metastatic tumors and can help guide treatment strategies.

Neuroblastoma Xenografts

OTSSP167 has been shown to suppress the growth of neuroblastoma xenografts. nih.gov Research has indicated that high levels of MELK expression in primary neuroblastomas are associated with high-risk disease and poor outcomes. nih.gov Pharmacological inhibition of MELK with OTSSP167 has been found to decrease the growth of neuroblastoma cells. nih.gov In a preclinical model of minimal residual disease, treatment with OTSSP167 led to prolonged survival. nih.gov

Multiple Myeloma Bone Disease (MMBD) Models

Multiple myeloma bone disease (MMBD) is a debilitating complication of multiple myeloma, characterized by an imbalance in bone remodeling that leads to the formation of lytic lesions and bone loss. nih.govnih.gov Preclinical studies have investigated the potential of this compound to address these skeletal issues. Research has shown that OTSSP167 has a direct, dual-action effect on bone cells that is independent of its anti-myeloma activity. nih.govnih.gov

In in vitro models, OTSSP167 was found to inhibit the activity of osteoclasts, the cells responsible for bone resorption. nih.gov This was achieved by decreasing the viability of osteoclast progenitors and through a direct anti-resorptive effect on mature osteoclasts. nih.govnih.gov Conversely, the compound was shown to stimulate the function of osteoblasts, the cells responsible for bone formation. nih.gov Specifically, OTSSP167 treatment increased collagen deposition and significantly stimulated matrix mineralization by osteoblasts in culture. nih.govresearchgate.net This effect was associated with decreased protein levels of Maternal embryonic leucine zipper kinase (MELK), EZH2, and FOXM1 in osteoblast cultures. researchgate.net

The efficacy of OTSSP167 in MMBD was further evaluated in the 5TGM.1 murine model of multiple myeloma. nih.govresearchgate.net Treatment with OTSSP167 resulted in the comprehensive prevention of myeloma-induced bone disease. nih.gov Treated mice exhibited a significant reduction in the number of cortical bone perforations and preservation of trabecular bone volume compared to vehicle-treated controls. researchgate.net This combined anti-resorptive and bone-anabolic effect highlights the potential of MELK inhibition as a therapeutic strategy for MMBD. nih.govnih.gov Even at concentrations that were too low to inhibit tumor growth, OTSSP167 demonstrated a reduction in multiple myeloma bone disease.

Table 1: Effects of OTSSP167 on Bone Parameters in a Murine MMBD Model

| Parameter | Observation in OTSSP167-Treated Mice | Reference |

| Lytic Lesions | Complete prevention | nih.gov |

| Bone Loss | Complete prevention | nih.gov |

| Cortical Perforations | Reduced number | researchgate.net |

| Trabecular Bone Volume | Loss prevented | researchgate.net |

| Osteoclast Activity | Inhibited | nih.gov |

| Osteoblast Function | Stimulated (increased matrix deposition and mineralization) | nih.gov |

Prolonged Survival in Xenograft Models

The anti-tumor activity of OTSSP167 has been shown to translate into a survival benefit in various preclinical xenograft models of human cancers. frontiersin.orgoncotarget.com

In studies using patient-derived xenografts of T-cell acute lymphoblastic leukemia (T-ALL), treatment with OTSSP167 effectively controlled the burden of leukemia in the blood, bone marrow, and spleen. nih.gov This control of disease progression resulted in prolonged survival for the treated mice. nih.gov

Similarly, in models of glioblastoma (GBM), a highly aggressive brain tumor, OTSSP167 demonstrated significant efficacy. frontiersin.org Treatment not only inhibited the growth of subcutaneous GBM xenografts but also conferred a significant survival benefit in mice bearing intracranial glioblastoma stem cell (GSC)-driven tumors when compared to the vehicle control group. frontiersin.org The compound was found to inhibit key pathways involved in GBM cell proliferation and survival, such as the AKT and FOXM1 pathways. frontiersin.org

The potential for OTSSP167 to extend survival has also been observed in other cancer types. In vivo studies have documented its potent anti-tumor effect on the growth of xenografts from lung, pancreas, breast, and prostate cancers, suggesting a broad spectrum of activity. oup.complos.org For instance, in a xenograft model using MDA-MB-231 triple-negative breast cancer cells, administration of OTSSP167 led to significant tumor growth inhibition. oncotarget.com This suppression of tumor growth is a critical factor in extending the survival of tumor-bearing subjects. frontiersin.orgoncotarget.com

Table 2: Survival Outcomes with OTSSP167 in Various Xenograft Models

| Cancer Type | Xenograft Model | Outcome | Reference |

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Patient-Derived Xenograft | Prolonged survival | nih.gov |

| Glioblastoma (GBM) | Intracranial GSC-Driven Xenograft | Significant survival benefit | frontiersin.org |

| Breast Cancer (Triple-Negative) | Cell-Based Xenograft (MDA-MB-231) | Significant tumor growth inhibition | oncotarget.com |

| Lung, Pancreas, Prostate Cancers | Cell-Based Xenografts | Potent antitumor effect on growth | oup.com |

Combinatorial Therapeutic Strategies with Otssp167 Hydrochloride

Synergistic Interactions with Standard Chemotherapy Agents

OTSSP167 hydrochloride has been investigated in combination with several conventional chemotherapeutic drugs, demonstrating significant synergistic effects in various cancer models. These combinations often lead to enhanced apoptosis and cell cycle arrest in cancer cells.

Dexamethasone (B1670325)

The combination of this compound with the corticosteroid dexamethasone has shown synergistic activity in hematological malignancies. In T-cell acute lymphoblastic leukemia (T-ALL), a synergistic effect was observed when OTSSP167 was combined with dexamethasone in the KOPTK-1 and P12-Ichikawa cell lines. nih.gov Furthermore, in multiple myeloma cell lines, the combination of OTSSP167 with dexamethasone resulted in synergistic drug activity, with combination index (CI) values below 0.85. researchgate.net This synergistic interaction was even more pronounced in a triple combination with immunomodulatory drugs. researchgate.net

L-Asparaginase

In the context of T-ALL, this compound exhibits a synergistic antileukemic effect when combined with L-asparaginase. nih.gov Studies in the KOPTK-1 T-ALL cell line have demonstrated this synergistic interaction. nih.gov A combination of OTSSP167 with a cocktail of vincristine (B1662923), L-asparaginase, and dexamethasone also displayed strong synergism in these cells, suggesting its potential utility in multi-drug therapeutic regimens for pediatric T-ALL. nih.gov

Vincristine

The combination of this compound with the vinca (B1221190) alkaloid vincristine has been shown to be synergistic in T-ALL. nih.gov Specifically, a synergistic effect was observed in the KOPTK-1 cell line. nih.gov This finding contributes to the rationale of incorporating OTSSP167 into existing chemotherapy protocols for T-ALL that include vincristine. nih.gov

Etoposide (B1684455)

Synergistic interactions have also been reported between this compound and the topoisomerase II inhibitor etoposide. In the MOLT-3 T-ALL cell line, the combination of OTSSP167 and etoposide was found to be synergistic. nih.gov This suggests a potential therapeutic benefit for this combination in certain subtypes of leukemia.

Doxorubicin

In the treatment of intrahepatic cholangiocarcinoma (iCCA), the efficacy of OTSSP167 was enhanced when combined with the DNA-damaging agent doxorubicin. nih.gov However, in studies involving diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines, OTSSP167 treatment did not significantly augment the anti-lymphoma activity of doxorubicin. nih.gov

| Chemotherapy Agent | Cancer Type | Cell Line(s) | Key Findings | Citation(s) |

|---|---|---|---|---|

| Dexamethasone | T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPTK-1, P12-Ichikawa | Synergistic cytotoxic effect. | nih.gov |

| Dexamethasone | Multiple Myeloma | HMCLs | Synergistic activity with CI values <0.85. | researchgate.net |

| L-Asparaginase | T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPTK-1 | Synergistic antileukemic effect. | nih.gov |

| Vincristine | T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPTK-1 | Synergistic effect observed. | nih.gov |

| Etoposide | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-3 | Synergistic interaction. | nih.gov |

| Doxorubicin | Intrahepatic Cholangiocarcinoma (iCCA) | iCCA cell lines | Enhanced efficacy of OTSSP167. | nih.gov |

| Doxorubicin | Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL) | Various | No significant enhancement of anti-lymphoma activity. | nih.gov |

Combination with Targeted Therapies

The therapeutic potential of this compound is further expanded through its combination with other targeted therapies. This approach aims to simultaneously inhibit multiple oncogenic pathways, potentially leading to more profound and durable anti-cancer responses.

Research has shown that OTSSP167 sensitizes lymphoma cells to the B-cell lymphoma 2 (Bcl-2) inhibitor, venetoclax. nih.gov This combination leads to a significant and highly synergistic enhancement of anti-lymphoma effects in various diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines, including SU-DHL-6, U2932, and Jeko-1. nih.govresearchgate.net The mechanism for this synergy involves the OTSSP167-mediated reduction of Mcl-1 protein levels, which sensitizes the lymphoma cells to venetoclax. nih.gov

In atypical teratoid/rhabdoid tumors (AT/RT), a highly aggressive pediatric brain tumor, OTSSP167 demonstrates strong synergy with the MEK inhibitor trametinib (B1684009). nih.govnih.govoup.com Combined treatment with OTSSP167 and trametinib resulted in a potent, synergistic anti-proliferative effect in primary AT/RT neurospheres. nih.govnih.govoup.com In vivo studies using a patient-derived xenograft model of AT/RT confirmed this synergy, with the combination therapy prolonging survival. oup.com

| Targeted Agent | Target | Cancer Type | Cell Line(s)/Model | Key Findings | Citation(s) |

|---|---|---|---|---|---|

| Venetoclax | Bcl-2 | Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL) | SU-DHL-6, U2932, Jeko-1 | Highly synergistic anti-lymphoma effect; OTSSP167 reduces Mcl-1 levels, sensitizing cells to venetoclax. Combination Indexes (CI) were calculated. | nih.govresearchgate.net |

| Trametinib | MEK | Atypical Teratoid/Rhabdoid Tumor (AT/RT) | Primary AT/RT neurospheres, VUMC-AT/RT-01-Fluc xenograft | Strongly synergistic cytotoxicity and anti-proliferative effect; prolonged survival in vivo. | nih.govnih.govoup.comoup.com |

MEK Inhibitors (e.g., Trametinib) in Atypical Teratoid/Rhabdoid Tumors (AT/RT)

Enhancing Immunotherapy Efficacy

The efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy, can be limited by the tumor microenvironment. nih.govnih.gov In cervical cancer, overexpression of MELK has been shown to confer tolerance to PD-1 blockade. nih.govnih.govlarvol.com Research has elucidated a novel role for MELK in regulating the balance between T helper 1 (Th1) and T helper 2 (Th2) cells, which is critical for the anti-tumor immune response. nih.govnih.gov

MELK overexpression was found to shift the Th1/Th2 balance towards a Th2-skewed phenotype, which is less effective at promoting anti-tumor immunity. nih.gov Conversely, targeting MELK with OTSSP167 significantly enhanced the efficacy of PD-1 blockade in a mouse model of cervical cancer. nih.govnih.govlarvol.com Mechanistically, MELK was shown to activate NF-κB signaling and promote the secretion of IL-6 by cancer cells, which in turn influenced the Th1/Th2 balance. nih.gov These findings suggest that MELK is a viable target to enhance the effectiveness of anti-PD-1 immunotherapy in cervical cancer. nih.govnih.gov

| Combination | Cancer Type | Key Findings | Reference |

| OTSSP167 + PD-1 Blockade | Cervical Cancer | Enhanced PD-1 blockade efficiency, shifted Th1/Th2 balance towards anti-tumor immunity. | nih.govnih.govlarvol.com |

Radiosensitization

This compound, as an inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), has demonstrated significant potential as a radiosensitizer in various cancer models. nih.govaacrjournals.org MELK is a protein kinase that is often overexpressed in cancer cells and has been linked to resistance to radiation therapy. nih.govaacrjournals.org Inhibition of MELK, either through genetic methods or pharmacologically with OTSSP167, has been shown to increase the sensitivity of cancer cells to radiation. nih.govaacrjournals.org

Studies in triple-negative breast cancer (TNBC) have shown that MELK expression is significantly higher in tumor tissues compared to normal tissues and is correlated with radioresistance. nih.govaacrjournals.org Pharmacological inhibition of MELK with OTSSP167 in radioresistant breast cancer cell lines with high MELK expression resulted in significant radiosensitization. nih.govaacrjournals.org For instance, in MDA-MB-231 breast cancer cells, OTSSP167 at concentrations of 100 nmol/L and 1 µmol/L yielded radiation enhancement ratios of 1.61 and 1.68, respectively. nih.gov These findings suggest that inhibiting MELK's kinase function is sufficient to make cancer cells more susceptible to radiation. nih.govaacrjournals.org The mechanism behind this radiosensitization is thought to involve the impairment of DNA damage repair pathways following MELK inhibition. nih.gov

In vivo studies using mouse xenograft models of breast cancer have further validated these findings, showing that combining MELK inhibition with radiation therapy significantly delays tumor growth. nih.govaacrjournals.orgnih.gov This synergistic effect highlights the potential of using MELK inhibitors like OTSSP167 as part of a neoadjuvant therapy to improve outcomes for patients with radioresistant tumors such as TNBC. nih.gov The strong correlation between high MELK expression and increased rates of local recurrence after radiotherapy further underscores MELK as a promising biomarker for identifying patients who might benefit most from this combination therapy. nih.govaacrjournals.orgnih.gov

Beyond breast cancer, the radiosensitizing effects of OTSSP167 have been observed in other cancer types as well. In neuroblastoma, a synergistic response was seen when cells were treated with OTSSP167 in combination with radiation. nih.gov Similarly, research in diffuse intrinsic pontine glioma (DIPG) has shown a strong radiosensitizing effect when combining certain treatments that lead to decreased expression of genes involved in DNA repair. oup.comresearchgate.net

Table 1: Radiation Enhancement Ratios with OTSSP167 in MDA-MB-231 Breast Cancer Cells

| OTSSP167 Concentration | Radiation Enhancement Ratio |

| 100 nmol/L | 1.61 nih.gov |

| 1 µmol/L | 1.68 nih.gov |

Chronotherapy Approaches

Chronotherapy is an approach to treatment that aims to align the administration of drugs with the body's natural circadian rhythms to maximize efficacy and minimize side effects. nih.govresearchgate.net The expression of many genes, including those involved in cancer development and drug metabolism, can fluctuate throughout the day. aacrjournals.org

Recent research has uncovered that MELK expression exhibits a pronounced circadian rhythm in both normal and cancerous tissues, such as esophageal squamous cell carcinoma (ESCC). aacrjournals.orgpatsnap.com In mouse models, the expression of MELK in esophageal tissue showed a nearly 10-fold difference between its peak (Zeitgeber Time 0, ZT0) and trough (ZT12). aacrjournals.org This rhythmic expression is regulated by the core circadian clock gene, Bmal1. aacrjournals.orgpatsnap.com

This circadian regulation of MELK expression has significant implications for the therapeutic use of OTSSP167. Studies in nude mice with ESCC xenografts have demonstrated that the anti-cancer effect of OTSSP167 is significantly greater when administered at ZT0, the time of peak MELK expression, compared to administration at ZT12. aacrjournals.orglarvol.comlarvol.com Specifically, the anti-tumor effect at ZT0 was found to be twice that of the ZT12 administration. larvol.comlarvol.com

These findings strongly suggest that MELK is a therapeutic target that is under circadian control, and that time-based inhibition of MELK with OTSSP167 could be a promising chronotherapeutic strategy for cancer treatment. aacrjournals.orglarvol.com By timing the administration of OTSSP167 to coincide with the peak expression of its target, it may be possible to enhance its therapeutic window, achieving greater anti-tumor activity while potentially reducing off-target effects. aacrjournals.org

Table 2: Time-Dependent Anti-Tumor Effect of OTSSP167 in ESCC Xenograft Model

| Administration Time | Relative Anti-Tumor Effect |

| ZT0 (Peak MELK Expression) | 2x larvol.comlarvol.com |

| ZT12 (Trough MELK Expression) | 1x larvol.comlarvol.com |

Investigation of Resistance Mechanisms to Otssp167 Hydrochloride

Adaptive Responses and Compensation Pathways

Resistance to OTSSP167 can arise from the remarkable adaptability of cancer cells, which can activate compensatory signaling pathways to overcome the drug's inhibitory effects. Although OTSSP167 is a potent MELK inhibitor, its anti-cancer activity is not solely dependent on this single target. nih.govharvard.edu The compound is known to be a promiscuous kinase inhibitor, affecting multiple targets, which complicates the understanding of both its efficacy and resistance mechanisms. nih.govharvard.edu

Studies have shown that cancer cell lines with and without MELK (wild-type vs. MELK−/−) can exhibit similar sensitivity to OTSSP167, indicating that its anti-proliferative effects are at least partially driven by off-target inhibition. nih.gov In fact, at a concentration of 1 μM, OTSSP167 inhibits 67% of the kinases in a 141-kinase panel by over 90%. harvard.eduelifesciences.org This suggests that cells could develop resistance by upregulating pathways that are not targeted by the drug's broad activity profile.

One potential adaptive mechanism is the activation of alternative survival pathways. Research suggests that upon the loss of MELK, cancer cells may not undergo apoptosis if alternate pathways can readily compensate for its function. nih.govharvard.eduelifesciences.org This cellular reprogramming allows signaling networks to adjust, ensuring continued proliferation despite the inhibition of a key enzyme. nih.gov This phenomenon is not unique to MELK; discordant results between genetic knockout and pharmacological inhibition have been observed for other key cell cycle proteins like cyclin D-CDK4/6, where acute chemical inhibition halts cell cycle progression, but genetic knockout is non-essential for proliferation in certain contexts. nih.gov

Furthermore, OTSSP167 has been found to inhibit other mitotic kinases besides MELK, including Aurora B, BUB1, and Haspin. plos.org This multi-targeted action could be a double-edged sword. While it may contribute to the drug's potent anti-cancer effects, it also opens up multiple avenues for resistance. plos.org Cells could, for instance, acquire mutations in these off-target kinases or upregulate downstream effectors to bypass the drug's inhibitory action.

Table 1: Kinase Inhibition Profile of OTSSP167

| Kinase Target | Reported Effect of OTSSP167 Inhibition | Potential Role in Resistance | Reference |

|---|---|---|---|

| MELK (Maternal Embryonic Leucine-zipper Kinase) | Primary target; IC50 of 0.41 nM. medchemexpress.com | Compensation by alternative survival pathways. nih.govelifesciences.org | |

| Aurora B Kinase | Off-target inhibition with an IC50 of ~25 nM. plos.org | Alterations in the Aurora B pathway could confer resistance. plos.org | |